1-(Ethylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine
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Overview
Description
1-(ETHYLSULFONYL)-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE is a complex organic compound that features multiple functional groups, including nitro, trifluoromethyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ETHYLSULFONYL)-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE typically involves multi-step organic reactions. The key steps may include:
Nitration: Introduction of nitro groups into the aromatic rings.
Sulfonylation: Attachment of the ethylsulfonyl group.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amines.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Amines: From the reduction of nitro groups.
Substituted Aromatics: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate or intermediate in drug synthesis.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(ETHYLSULFONYL)-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1-(ETHYLSULFONYL)-4-(4-NITROPHENYL)PIPERAZINE: Lacks the additional nitro and trifluoromethyl groups.
4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE: Lacks the ethylsulfonyl group.
Uniqueness
The unique combination of functional groups in 1-(ETHYLSULFONYL)-4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINE provides it with distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C23H27F3N6O6S |
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Molecular Weight |
572.6 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[4-nitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]phenyl]piperazine |
InChI |
InChI=1S/C23H27F3N6O6S/c1-2-39(37,38)30-13-11-27(12-14-30)18-4-6-20(31(33)34)21(16-18)29-9-7-28(8-10-29)19-5-3-17(23(24,25)26)15-22(19)32(35)36/h3-6,15-16H,2,7-14H2,1H3 |
InChI Key |
VDGXIALVGIJLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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